molecular formula C19H23NO B8618031 1-Benzhydryl-3-propylazetidin-3-ol

1-Benzhydryl-3-propylazetidin-3-ol

Cat. No. B8618031
M. Wt: 281.4 g/mol
InChI Key: JLNKQCMINZIWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-3-propylazetidin-3-ol is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-benzhydryl-3-propylazetidin-3-ol

InChI

InChI=1S/C19H23NO/c1-2-13-19(21)14-20(15-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,21H,2,13-15H2,1H3

InChI Key

JLNKQCMINZIWID-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7.5 g of 1-benzhydryl-3-oxoazetidine dissolved in 50 cm3 of ethyl ether is added in the course of 20 minutes at between 0 and 5° C. to a solution of propylmagnesium iodide in ethyl ether, prepared under the usual conditions from 10.75 g of iodopropane and 1.55 g of magnesium in 75 cm3 of ethyl ether. The temperature is allowed to rise to approximately 20° C. and the mixture is stirred at the same temperature for 2 hours. After cooling to approximately 0° C., 50 cm3 of water and 50 cm3 of 10% aqueous ammonium chloride solution are added successively while the latter temperature is maintained. The aqueous phase is extracted with 3 times 50 cm3 of ethyl ether. The combined organic extracts are dried over magnesium sulphate and concentrated to dryness under reduced pressure (20 kPa) at approximately 30° C. The dry extract is chromatographed on 100 g of silica gel (0.04-0.063 mm) suspended in a cyclohexane mixture containing 20% of ethyl acetate. The desired product is eluted with 130 cm3 of the same solvent mixture. 8 g of 1-benzhydryl-3-hydroxy-3-propyl-azetidine are obtained in the form of a pale yellow oil, which is used without further purification for the subsequent steps.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
propylmagnesium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.75 g
Type
reactant
Reaction Step Three
Quantity
1.55 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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